N-cyclododecyl-2-methoxybenzamide
Description
N-cyclododecyl-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a cyclododecyl substituent attached to the amide nitrogen. The cyclododecyl group, a 12-membered cycloalkane, imparts significant steric bulk and lipophilicity, distinguishing it from simpler benzamide analogs.
Properties
CAS No. |
304890-28-6 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5g/mol |
IUPAC Name |
N-cyclododecyl-2-methoxybenzamide |
InChI |
InChI=1S/C20H31NO2/c1-23-19-16-12-11-15-18(19)20(22)21-17-13-9-7-5-3-2-4-6-8-10-14-17/h11-12,15-17H,2-10,13-14H2,1H3,(H,21,22) |
InChI Key |
AUGRLEIBYDRLBA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCCCCCCC2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Methoxy groups (electron-donating) common in analogs like and may stabilize aromatic systems, whereas halogens (e.g., I in benodanil ) enhance electrophilicity for target binding.
- Bioactivity: Benodanil’s iodine substituent correlates with antifungal activity, suggesting that bulky groups in this compound might optimize membrane penetration or enzyme inhibition.
Comparative Physicochemical Properties
Estimated and experimental data for select benzamides:
Insights :
- The cyclododecyl group drastically increases LogP, suggesting superior membrane permeability but poor aqueous solubility.
- Crystallinity in 4-chloro-N-(2-methoxyphenyl)benzamide contrasts with the amorphous nature anticipated for this compound due to steric hindrance.
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